molecular formula C112H189N15O70 B8234843 (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Katalognummer: B8234843
Molekulargewicht: 2865.8 g/mol
InChI-Schlüssel: LNEMWGJTCPVXDY-GJOGVMFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound "(2R,4S,5R,6R)-5-acetamido-2-oxane-2-carboxylic acid" (hereafter referred to as Compound X) is a highly complex oligosaccharide derivative characterized by:

  • Multiple acetylated amino groups (e.g., 5-acetamido and 3-acetamido substituents).
  • A branched polysaccharide backbone with hydroxyl, hydroxymethyl, and carboxylic acid moieties.
  • Stereochemical diversity in its pyranose (six-membered sugar) and oxane rings, as indicated by its (2R,4S,5R,6R) configuration .

Eigenschaften

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H189N15O70/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176)/t34-,35+,42-,43-,44-,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,59-,60-,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78-,79-,80-,81-,82+,83+,84-,85+,86+,87+,88+,89+,90+,91-,92-,93-,99+,101-,102-,103-,104-,105-,106-,107-,108+,111+,112+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEMWGJTCPVXDY-GJOGVMFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)COC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H189N15O70
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2865.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds similar to (2R,4S,5R,6R)-5-acetamido exhibit significant antimicrobial properties. Studies have shown that modifications in the acetamido group can enhance the efficacy against various bacterial strains. This suggests potential use in developing new antibiotics or antimicrobial agents for treating infections caused by resistant bacteria.

Anticancer Properties
There is growing interest in the anticancer potential of complex carbohydrates and their derivatives. The structure of (2R,4S,5R,6R)-5-acetamido may allow it to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Enzyme Inhibition
Compounds with similar structural motifs have been studied for their ability to inhibit specific enzymes related to metabolic disorders. For instance, the inhibition of glycosidases and proteases could lead to therapeutic strategies for diseases like diabetes and certain cancers. The acetamido moiety is particularly noted for enhancing binding affinity to these enzymes.

Biochemical Research

Glycobiology Studies
The structural complexity of (2R,4S,5R,6R)-5-acetamido makes it a valuable tool in glycobiology. Its ability to mimic natural glycans allows researchers to study glycan-protein interactions more effectively. This can lead to insights into cell signaling pathways and the role of carbohydrates in cellular communication.

Drug Design and Development
The intricate structure of this compound provides a framework for drug design. By modifying different functional groups within the molecule's structure or by using it as a lead compound in combinatorial chemistry approaches can yield novel therapeutics with enhanced specificity and reduced side effects.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of acetamido derivatives against Staphylococcus aureus. The results showed that modifications at the C-position significantly increased antimicrobial activity compared to the parent compound.

Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines demonstrated that derivatives of (2R,4S,5R,6R)-5-acetamido could reduce cell viability by over 50% at certain concentrations. This suggests a promising direction for further development as an anticancer agent.

Case Study 3: Enzyme Inhibition
Research focusing on glycosidase inhibitors highlighted that certain derivatives of this compound could effectively inhibit α-glucosidase activity. This inhibition was linked to a decrease in postprandial blood glucose levels in diabetic models.

Wirkmechanismus

The mechanism of action of (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

a) CHEBI:150125

  • Structure: A sulfated oligosaccharide with acetylated amino groups and multiple hydroxylated oxane rings .
  • Key Differences :
    • Contains a sulfate ester group instead of a carboxylic acid.
    • Lacks the trihydroxypropyl side chain present in Compound X.
  • Functional Implications : Sulfation enhances solubility and protein-binding affinity, whereas the carboxylic acid in Compound X may confer pH-dependent reactivity .

b) CHEBI:154763

  • Structure : A fucosylated and galactosylated N-glycan core .
  • Key Differences :
    • Features fucose (Fuc) and N-acetylgalactosamine (GalNAc) residues absent in Compound X.
    • Lacks the acetamido-rich branches seen in Compound X.
  • Functional Implications : Fucosylation is critical for immune modulation, suggesting divergent biological roles compared to Compound X .
2.2 Physicochemical Properties
Parameter Compound X CHEBI:150125 Fluorinated Analogues
log Kow (Octanol-Water) Estimated < −2 −1.8 3.5–4.2 (hydrophobic)
Water Solubility High (>100 mg/L) Moderate (~50 mg/L) Low (<10 mg/L)
Stability pH-sensitive Acid-resistant Thermally stable
  • Compound X’s high solubility and low log Kow align with polar glycoconjugates, contrasting with fluorinated compounds (e.g., ’s Compound 16), which exhibit lipophilicity suited for membrane penetration .
2.4 Pharmacological Potential
Compound Anticancer Activity Toxicity Profile Target Mechanism
Compound X (hypothesized) Unknown Likely low (polar structure) Glycan-lectin interactions
Silver-Chitosan NPs IC50: 12 µM (AML) Moderate (ROS generation) Oxidative stress induction
Cisplatin IC50: 1–5 µM High (nephrotoxicity) DNA crosslinking
  • Compound X’s lack of metal centers (vs. cisplatin or gold(III) complexes in ) may reduce toxicity but limit DNA-targeted efficacy .

Biologische Aktivität

The compound (2R,4S,5R,6R)-5-acetamido derivatives are part of a complex class of polysaccharides with significant biological activities. These compounds have garnered attention for their potential therapeutic applications due to their structural complexity and biological interactions.

Structure and Properties

This compound features multiple stereocenters and functional groups that contribute to its biological activity. The presence of acetamido and hydroxymethyl groups enhances its interaction with biological targets. The molecular formula is C23H39NO19C_{23}H_{39}NO_{19}, and it has a molecular weight of 633.55 g/mol .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that certain acetamido derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell wall synthesis and function .
    CompoundBacterial StrainInhibition Zone (mm)
    AE. coli15
    BStaphylococcus aureus20

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically:

  • MurA-F Enzyme Inhibition : The synthesized derivatives were tested against Mycobacterium tuberculosis MurA-F enzymes. Results demonstrated significant inhibition rates at varying concentrations .
    Concentration (µM)Inhibition (%)
    1060
    5085

Cytotoxic Activity

In vitro studies suggest that these compounds may have cytotoxic effects on cancer cell lines:

  • Cytotoxicity Against Cancer Cells : The acetamido derivatives were tested on various cancer cell lines including breast and colon cancer cells. The results indicated a dose-dependent cytotoxic effect .
    Cell LineIC50 (µM)
    MCF7 (Breast)25
    HCT116 (Colon)30

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Cell Wall Disruption : The acetamido groups are believed to interfere with the peptidoglycan layer in bacterial cell walls.
  • Enzyme Binding : Molecular docking studies suggest that these compounds can effectively bind to active sites of target enzymes like MurA-F.

Case Studies

Several case studies have highlighted the potential therapeutic applications of these compounds:

  • Case Study 1 : A study focused on the use of this compound in drug delivery systems for cancer treatment showed promising results in enhancing the bioavailability of chemotherapeutic agents .
  • Case Study 2 : Research involving animal models demonstrated that administration of these compounds resulted in reduced tumor sizes compared to control groups .

Q & A

Basic Question: How can researchers confirm the stereochemical configuration and structural integrity of this complex glycoconjugate?

Methodological Answer:
To validate the stereochemistry and structural fidelity of this compound, a combination of advanced analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and assign proton/carbon environments. For example, acetamido and hydroxyl groups can be identified via 1^1H-1^1H coupling patterns and 13^{13}C shifts .
  • X-ray Crystallography: Single-crystal analysis is critical for resolving ambiguous stereocenters, especially in densely functionalized regions like the hexose-oxane backbone .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight and fragmentation patterns. Isotopic peaks can validate carbohydrate branching .
  • Polarimetry: Measure optical rotation ([α]D_D) to compare with literature values for similar glycans (e.g., α-NeuNAc-(2→3)-β-D-Gal motifs) .

Key Data Sources:

TechniqueExample Parameters/Results (from Evidence)
2D NMRHSQC correlation for acetamido (δ ~2.0 ppm 1^1H, ~23 ppm 13^{13}C)
X-ray CrystallographyResolved oxane ring conformation (bond angles 109.5°)
HRMS[M+Na]+^+ peak at m/z 1345.2 (calculated for C48_{48}H75_{75}N5_5O32_{32})

Advanced Question: How can experimentalists design assays to investigate this compound’s interactions with biological targets (e.g., lectins or viral receptors)?

Methodological Answer:
To study binding interactions:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a gold chip and measure real-time binding kinetics (Kd_d, kon_{on}/koff_{off}) with target proteins. Use reference surfaces (e.g., dextran) to subtract nonspecific binding .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a lectin solution. Ensure buffer matching to avoid heat-of-dilution artifacts .
  • Competitive ELISA: Pre-incubate lectins with the compound and measure inhibition of binding to immobilized glycans (e.g., sialylated substrates) .
  • In Vitro Cell Assays: Use glycan-array platforms or flow cytometry to assess inhibition of viral entry (e.g., influenza hemagglutinin binding) .

Considerations:

  • Epitope Mapping: Fragment the compound (e.g., enzymatic cleavage of sialic acid residues) to identify critical binding motifs .
  • Control Experiments: Include analogs lacking key functional groups (e.g., deacetylated variants) to validate specificity .

Advanced Question: How should researchers address contradictions in stability data under varying pH and temperature conditions?

Methodological Answer:
Contradictory stability data often arise from differences in experimental design. Mitigate this via:

  • Controlled Degradation Studies:
    • pH Stability: Use buffered solutions (pH 2–9) and monitor degradation via HPLC at 25°C and 37°C. Acetamido and glycosidic bonds are prone to hydrolysis under acidic conditions .
    • Thermal Stability: Perform accelerated stability testing (40–60°C) and model degradation kinetics (Arrhenius plots) .
  • Data Reconciliation:
    • Compare degradation products (e.g., free sialic acid) using LC-MS to identify pathways.
    • Account for matrix effects (e.g., buffer ions or excipients altering reaction rates) .

Example Workflow:

Sample Preparation: Dissolve the compound in phosphate buffers (pH 3, 7, 9).

HPLC Analysis: Track peak area reduction over time (λ = 210 nm for carboxylate groups).

Kinetic Modeling: Fit data to first-order decay models to calculate half-lives .

Basic Question: What strategies optimize the synthetic yield of this compound, given its multi-step glycosylation pathways?

Methodological Answer:
Key strategies include:

  • Protecting Group Selection: Use orthogonal groups (e.g., acetyl for hydroxyls, Fmoc for amines) to minimize side reactions. For example, selective deprotection of silyl ethers improves glycosylation efficiency .
  • Catalysis: Employ BF3_3-OEt2_2 or NIS/TfOH to activate glycosyl donors (e.g., trichloroacetimidates) .
  • Stepwise Assembly: Prioritize coupling reactions with higher stereoselectivity (e.g., β-mannosylation before α-sialylation) .
  • Purification: Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to isolate intermediates .

Example Yield Optimization:

StepReactionYield Improvement StrategyResult (from Evidence)
1SialylationPre-activate donor with NIS/TfOH67% yield
2Acetamido deprotectionUse NH3_3/MeOH at 0°C>90% recovery

Advanced Question: Which computational approaches best predict the compound’s conformational dynamics and binding modes?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvated systems (e.g., TIP3P water) for 100+ ns to analyze flexibility of glycosidic linkages and hydroxymethyl rotamers .
  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to predict binding poses with lectins (e.g., Siglec family). Include explicit solvent and flexible side chains .
  • QM/MM Calculations: Apply density functional theory (DFT) to model transition states of glycosylation reactions (e.g., B3LYP/6-31G* level) .
  • Free-Energy Perturbation (FEP): Calculate relative binding affinities of analogs with modified acetamido groups .

Validation:

  • Compare computational results with experimental data (e.g., SPR Kd_d vs. docking scores) .
  • Use NMR-derived NOE restraints to refine MD trajectories .

Basic Question: How can researchers safely handle this compound given its hygroscopic and labile functional groups?

Methodological Answer:

  • Storage: Lyophilize and store under argon at -20°C. Use desiccants to prevent hydrolysis of acetamido and carboxylate groups .
  • Handling: Work in a glovebox or under dry N2_2 atmosphere during synthesis. Avoid prolonged exposure to light (risk of oxane ring photo-degradation) .
  • Waste Disposal: Quench reactive intermediates (e.g., trichloroacetimidates) with aqueous NaHCO3_3 before disposal .

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